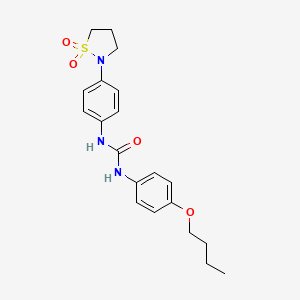
1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Anticancer Activity in Aryl-Phenyl Urea Derivatives
Diaryl ureas, particularly the 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have demonstrated significant anticancer properties. These compounds have been synthesized and evaluated against various cancer cell lines, including A549, HCT-116, and PC-3, showing considerable antiproliferative effects. The derivative 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) exhibited particularly potent inhibitory activity, comparable to the positive-control sorafenib. This finding underscores the potential of diaryl urea derivatives as BRAF inhibitors for further research in cancer therapy (Feng et al., 2020).
Molecular Design and Self-assembly
2. Cyclodextrin-Linked Molecular Devices
Studies on cyclodextrin complexes, specifically involving urea-linked cyclodextrin derivatives, have opened avenues for the design of molecular devices. These complexes, such as those containing E-4-(2-(4-tert-butylphenyl) ethen-1-yl)benzoate, undergo photoisomerization, and their interactions with various analogues result in the formation of ternary complexes. These complexes showcase the ability to function as molecular devices, indicating a fascinating aspect of molecular self-assembly and the potential for developing advanced material systems (Lock et al., 2004).
Antimicrobial and Antioxidant Applications
3. Antimicrobial and Insecticidal Activities of Carbamates and Ureas
Compounds synthesized from 3-(4-hydrazinocarbonyl) phenylsydnone have been evaluated for their antimicrobial and insecticidal activities. Among them, carbamates, particularly the n-butyl derivative, have shown significant toxicity against larvae of Aedes aegypti. This highlights the potential use of these synthesized urea derivatives in developing agents for combating microbial infections and controlling insect populations (Latthe et al., 2006).
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-3-14-27-19-11-7-17(8-12-19)22-20(24)21-16-5-9-18(10-6-16)23-13-4-15-28(23,25)26/h5-12H,2-4,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUZYJLUZQTBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
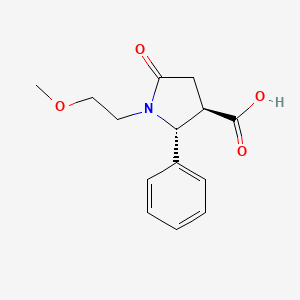
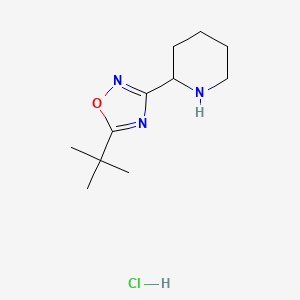
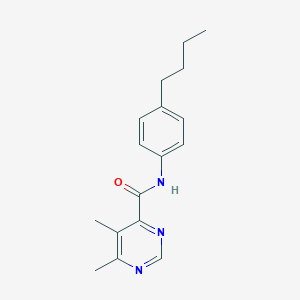


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2779538.png)
![2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2779541.png)
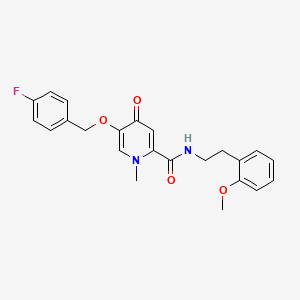



![4-Amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2779548.png)
![(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2779549.png)
![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2779550.png)
